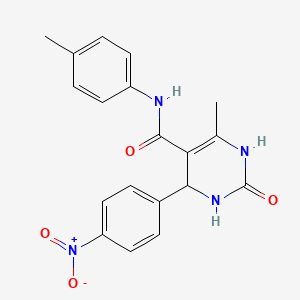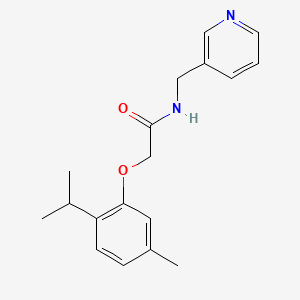![molecular formula C17H25N3O4S B5115275 N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-N-(4-(2-oxo-1-piperidinyl)phenyl)sulfonamide or simply MPB, is a chemical compound that has been widely used in scientific research. MPB is a sulfonamide derivative that has shown potential as an inhibitor of various enzymes and has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of MPB involves its ability to bind to the active site of enzymes and inhibit their activity. MPB has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for the enzyme's activity. This results in the inhibition of the enzyme's activity and the disruption of various physiological processes.
Biochemical and Physiological Effects
MPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. MPB has also been shown to reduce inflammation and oxidative stress in various animal models.
実験室実験の利点と制限
MPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MPB has also been shown to be stable under various conditions, making it suitable for long-term experiments. However, MPB has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of MPB. Further research is needed to determine the optimal dosage and administration of MPB for its potential therapeutic applications. The potential toxicity of MPB also needs to be studied further to ensure its safety for clinical use. MPB's ability to inhibit the activity of various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Therefore, further research is needed to explore its potential applications in various fields of research.
In conclusion, N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has shown potential as an inhibitor of various enzymes and has been studied for its potential therapeutic applications. The synthesis method of MPB involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with morpholine in the presence of a base. MPB has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases and has been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders. Further research is needed to determine the optimal dosage and administration of MPB for its potential therapeutic applications and explore its potential applications in various fields of research.
合成法
The synthesis of MPB involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPB.
科学的研究の応用
MPB has been studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. MPB has also been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17-3-1-2-9-20(17)15-4-6-16(7-5-15)25(22,23)18-8-10-19-11-13-24-14-12-19/h4-7,18H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGPQRSBPLYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)
![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)


![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)